molecular formula C12H17N3O B13117242 (2-Ethyl-1-piperidinyl)(2-pyrazinyl)methanone

(2-Ethyl-1-piperidinyl)(2-pyrazinyl)methanone

Cat. No.: B13117242
M. Wt: 219.28 g/mol
InChI Key: VQYXDCMBIVTOJM-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that combines a piperidine ring with a pyrazine ringThe molecular formula of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is C12H17N3O, and it has a molecular weight of 219.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: On an industrial scale, the production of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of a piperidine ring with a pyrazine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C12H17N3O/c1-2-10-5-3-4-8-15(10)12(16)11-9-13-6-7-14-11/h6-7,9-10H,2-5,8H2,1H3

InChI Key

VQYXDCMBIVTOJM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=NC=CN=C2

Origin of Product

United States

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